Trimethyl(vinylbenzyl)ammonium chloride

Descripción general

Descripción

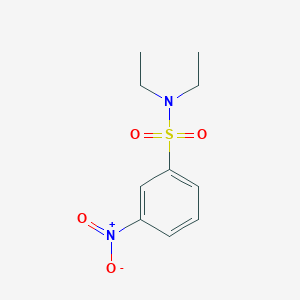

Trimethyl(vinylbenzyl)ammonium chloride, also known as (Vinylbenzyl)trimethylammonium chloride (VBTMAC), is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions to produce unique polymers . It is widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .

Synthesis Analysis

Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalized polymer was prepared by treating PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF), and dimethyl formamide (DMF) .Molecular Structure Analysis

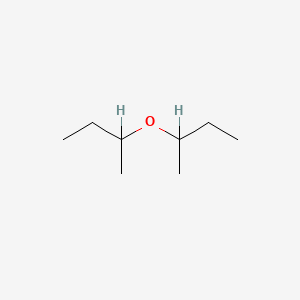

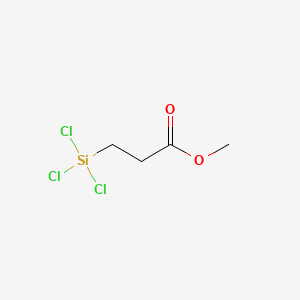

The linear formula of Trimethyl(vinylbenzyl)ammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl . The molecular weight is 211.73 .Chemical Reactions Analysis

Trimethyl(vinylbenzyl)ammonium chloride is a monomer that can undergo polymerization reactions to produce unique polymers . It is used to synthesize poly(VBTMAC) (homopolymer) and block copolymers .Physical And Chemical Properties Analysis

Trimethyl(vinylbenzyl)ammonium chloride is stable under normal temperatures and pressures . It has a melting point of 240 °C (dec.) (lit.) . The nitrogen content of the aminated polymer determined by elemental analysis .Aplicaciones Científicas De Investigación

Application in Fuel Cells

Specific Scientific Field

Energy Science

Summary of the Application

Trimethyl(vinylbenzyl)ammonium chloride is used in the synthesis of anion exchange membranes (AEMs) for fuel cells .

Methods of Application

The main chain of polyolefin was synthesized by copolymerization of 4-vinylbenzyl chloride (VBC) and acrylonitrile (AN), and trimethylamine is used for quaternization to prepare heterogeneous benzyl trimethyl-ammonium anion exchange membranes (Heter-X) and homogeneous benzyl trimethyl-ammonium anion exchange membrane (Homo-X) .

Results or Outcomes

The prepared membranes exhibited good thermal stability and mechanical properties. The theoretical ion exchange capacity (IEC) values of Homo-3 and Heter-3 are the same, but the conductivity at 80 °C were 0.0572 S cm −1 and 0.0505 S cm −1 .

Application in Polymer Synthesis

Specific Scientific Field

Polymer Science

Summary of the Application

Trimethyl(vinylbenzyl)ammonium chloride is used in the synthesis of poly vinyl benzyl chloride (PVBC), a type of ionic polymer .

Methods of Application

PVBC was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C .

Results or Outcomes

The polymer has stability up to 230°C. The nitrogen content obtained from tetra hydro furan and dimethyl formamide solvents are 20.1% and 19.9% respectively .

Application in Analytical Chemistry

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Trimethyl(vinylbenzyl)ammonium chloride can be used to synthesize the poly (AMA-DVB-VBTA) monolith columns, which are used for solid-phase microextraction in analytical chemistry .

Methods of Application

The specific methods of application are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

Application in Biomedicine

Specific Scientific Field

Biomedicine

Summary of the Application

Trimethyl(vinylbenzyl)ammonium chloride is used in the formation of biohybrid homo-polyelectrolyte-based nanocarriers .

Results or Outcomes

Application in Textile Dyeing

Specific Scientific Field

Textile Engineering

Summary of the Application

Trimethyl(vinylbenzyl)ammonium chloride is used in the formation of reactive dye/poly(styrene-co-butyl acrylate-co-trimethyl(vinylbenzyl) ammonium chloride) nanospheres, which have high coloration performance for cleaner dyeing of cotton fabrics .

Methods of Application

The reactive dye/poly(styrene-butyl acrylate-trimethyl ammonium chloride) composite nanosphere is fabricated by adding the cationic poly(styrene-butyl acrylate-trimethyl ammonium chloride) nanospheres dispersions into reactive dye solutions .

Results or Outcomes

The color depths of cotton fabrics dyed with colored nanospheres are 2.8, 4.9, 10.6 and 4.2 times of the values of the corresponding dye colored samples . The dye/copolymer nanospheres have much larger color gamut than the ordinary dyes . The color durability and levelness of the dye/copolymer nanospheres on cotton fibers are good enough for practical applications .

Application in Lignin Oxidizing Electrolyzer

Specific Scientific Field

Electrochemistry

Summary of the Application

Trimethyl(vinylbenzyl)ammonium chloride can be used to prepare an anion exchange membrane for a lignin oxidizing electrolyzer .

Results or Outcomes

Application in Water Treatment

Specific Scientific Field

Environmental Engineering

Summary of the Application

Trimethyl(vinylbenzyl)ammonium chloride is used in the formation of reactive dye/poly(styrene-co-butyl acrylate-co-trimethyl(vinylbenzyl) ammonium chloride) nanospheres, which have high coloration performance for cleaner dyeing of cotton fabrics . This novel nanosphere dyeing method does not only save the colorants but also avoid the discharging of colored sewage .

Results or Outcomes

The color depths of cotton fabrics dyed with colored nanospheres are 2.8, 4.9, 10.6 and 4.2 times of the values of the corresponding dye colored samples . The dye/copolymer nanospheres have much larger color gamut than the ordinary dyes . The color durability and levelness of the dye/copolymer nanospheres on cotton fibers are good enough for practical applications . What’s more important is that the residual dye/copolymer nanospheres in the dye bath can be reused in the next dyeing process .

Safety And Hazards

Trimethyl(vinylbenzyl)ammonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

Propiedades

IUPAC Name |

(2-ethenylphenyl)methyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBDYAHXVSJABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

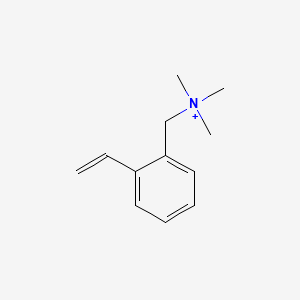

C[N+](C)(C)CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867193 | |

| Record name | (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Trimethyl(vinylbenzyl)ammonium chloride | |

CAS RN |

26616-35-3 | |

| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.